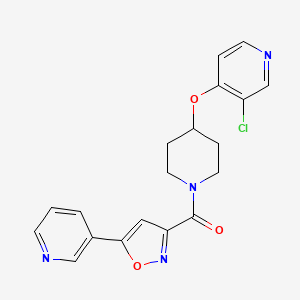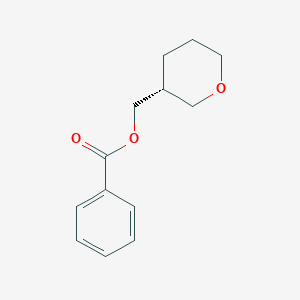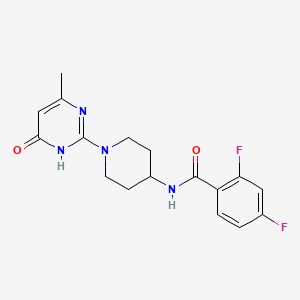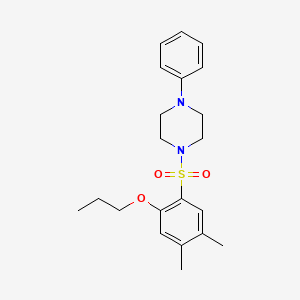
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone can involve multi-step organic synthesis:
Formation of the Chloropyridine Intermediate:
Starting with a chlorination reaction on pyridine to introduce the chlorine atom at the desired position.
Reagents: Pyridine, Chlorine gas or N-chlorosuccinimide (NCS).
Conditions: Reaction typically conducted under controlled temperature and atmospheric conditions.
Ether Formation:
Reacting the chloropyridine intermediate with piperidine through a nucleophilic substitution reaction.
Reagents: 3-Chloropyridine, Piperidine.
Conditions: The reaction may require heating and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Isoxazole Ring Construction:
Incorporating the isoxazole ring through a cyclization reaction involving the pyridin-3-yl group.
Reagents: Pyridine derivative, hydroxylamine.
Conditions: Acid or base catalysis can be used to facilitate the cyclization process.
Final Coupling Step:
Coupling the intermediate isoxazole and pyridine derivatives with a methanone group.
Reagents: Appropriate coupling agents such as carbodiimides.
Conditions: Often conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial-scale production requires optimization of each synthetic step for efficiency and yield:
Batch vs. Continuous Processing: Batch reactions are often scalable with optimization, but continuous flow systems can enhance control over reaction conditions.
Purification Techniques: Advanced chromatographic methods and crystallization are commonly employed for purification.
Catalysis: Use of catalysis to speed up reactions and improve yields while reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reductive reactions can reduce certain groups within the compound to their respective hydrocarbons or alcohols.
Substitution: Nucleophilic and electrophilic substitutions are feasible given the presence of heteroatoms and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane (DCM), ethanol, methanol.
Major Products
The major products depend on the specific reaction type and conditions. Typically, they involve modified versions of the original compound with altered functional groups, providing a pathway for further derivatization or application.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Investigation into its bioactivity and potential as a pharmaceutical lead compound.
Medicine: Exploring its potential as an active pharmaceutical ingredient, particularly targeting specific enzymes or receptors.
Industry: Potential use in the development of agrochemicals, materials science, or as a catalyst in specific industrial reactions.
Mécanisme D'action
The compound's mechanism of action is deeply rooted in its ability to interact with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or other biomolecules critical to cellular functions.
Pathways Involved: Depending on the target, it can inhibit or activate specific biochemical pathways, leading to therapeutic effects or functional changes in biological systems.
Comparaison Avec Des Composés Similaires
When comparing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone with similar compounds, its unique structural features become apparent:
Similarity in Core Structure: Compounds with similar core structures, such as other piperidine, pyridine, or isoxazole derivatives.
Unique Functional Groups: The specific arrangement of chloropyridine and isoxazole units provides distinctive properties.
List of Similar Compounds
Piperidine derivatives: (Piperidin-1-yl)(pyridin-3-yl)methanone.
Isoxazole derivatives: (Isoxazol-3-yl)(pyridin-4-yl)methanone.
Chloropyridine derivatives: (3-Chloropyridin-4-yl)(piperidin-1-yl)methanone.
This compound stands out for its multifaceted potential, providing a foundation for significant advancements in both scientific research and industrial applications.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-15-12-22-7-3-17(15)26-14-4-8-24(9-5-14)19(25)16-10-18(27-23-16)13-2-1-6-21-11-13/h1-3,6-7,10-12,14H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVVEYUYWDHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
![5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2546422.png)
![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2546426.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2546428.png)
![3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2546431.png)
![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2546433.png)


